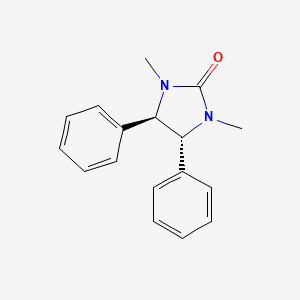![molecular formula C19H18O B14253375 7,7-Diphenylbicyclo[4.1.0]heptan-2-one CAS No. 425641-86-7](/img/structure/B14253375.png)
7,7-Diphenylbicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Diphenylbicyclo[410]heptan-2-one is a bicyclic ketone compound characterized by its unique structure, which includes two phenyl groups attached to the seventh carbon of the bicyclo[410]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Diphenylbicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a suitable diene with a dienophile in the presence of a catalyst. For example, the reaction of cyclohexene with diphenylacetylene under high-temperature conditions can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Diphenylbicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic system, often using reagents like phosphorus trichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus trichloride in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7,7-Diphenylbicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 7,7-Diphenylbicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: Similar bicyclic structure but with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone with a different ring system.
Uniqueness
7,7-Diphenylbicyclo[4.1.0]heptan-2-one is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other bicyclic ketones and valuable for specific applications in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
425641-86-7 |
|---|---|
Molekularformel |
C19H18O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
7,7-diphenylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C19H18O/c20-17-13-7-12-16-18(17)19(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2 |
InChI-Schlüssel |
MVHVJXQHISKVIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)












![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
